N,N-dioctadecylhydroxylamine

Catalog No.
S1523627
CAS No.
143925-92-2
M.F
C36H75NO
M. Wt
538 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dioctadecylhydroxylamine

CAS Number

143925-92-2

Product Name

N,N-dioctadecylhydroxylamine

IUPAC Name

N,N-dioctadecylhydroxylamine

Molecular Formula

C36H75NO

Molecular Weight

538 g/mol

InChI

InChI=1S/C36H75NO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38H,3-36H2,1-2H3

InChI Key

ITUWQZXQRZLLCR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)O

Application in Antimicrobial Cellulose

Scientific Field: Material Science, Microbiology Summary of Application: N-halamine derivatives, similar to N,N-dioctadecylhydroxylamine, are efficient antibacterial agents and have been widely used in different kinds of surfaces due to their biocidal functions against a broad range of microorganisms, long term stabilities and regenerable properties . Methods of Application: In this study, 3- (3’-acrylicacidpropylester)-5,5-dimethylhydantoin was synthesized and bonded onto cotton fabric by an electron beam irradiation process . Results: The chlorinated cotton samples were challenged with Staphylococcus aureus and Escherichia coli O157:H7 and showed excellent biocidal efficacy by inactivating 100% of the bacteria with the contact times of 10 and 5 min, respectively .

Enzymatic Characterization of N,N-Diacetylchitobiose Deacetylase

Scientific Field: Biochemistry, Enzymology Summary of Application: N,N-Diacetylchitobiose Deacetylase from Pyrococcus chitonophagus has been analyzed to determine its structure, thermodynamics and enzymatic properties . Methods of Application: The enzyme was analyzed by X-ray crystallography, small-angle X-ray scattering, differential scanning calorimetry, isothermal titration calorimetry and NMR . Results: It is a hexameric, zinc-containing metalloenzyme that retains its structural integrity up to temperatures slightly exceeding 100 °C. It removes the acetyl group specifically from the non-reducing end of the sugar substrate .

Synthesis of Di- and Trisubstituted Hydroxylamines

Scientific Field: Organic Chemistry Summary of Application: The compound has been used in the synthesis of di- and trisubstituted hydroxylamines . Methods of Application: The synthesis involves the reaction of the compound with various electrophiles . Results: The reactions resulted in excellent yields (up to 99%) for the N,O-disubstituted hydroxylamines .

Prevention of Color Formation in Polyolefins

Scientific Field: Polymer Science Summary of Application: The compound has been used as a stabilizer to prevent color formation in polyolefins . Methods of Application: The stabilizer system comprises a polyolefin, a phenolic antioxidant, and a hydroxylamine stabilizer . Results: The system can stabilize polyolefins against gas fading in the presence of a phenolic antioxidant .

UV Light Stabilizer

Scientific Field: Material Science Summary of Application: The compound has been used as a UV light stabilizer . Methods of Application: The compound is added to the material that needs protection from UV light . Results: The compound effectively protects the material from UV light degradation .

N,N-Dioctadecylhydroxylamine is an organic compound characterized by two octadecyl chains linked to a hydroxylamine functional group. Its chemical formula is [CH₃(CH₂)₁₇]₂NOH, presenting as a white to slightly yellow powder. The compound exhibits amphiphilic properties due to the hydrophobic long-chain aliphatic groups and the hydrophilic hydroxylamine group, allowing it to interact effectively with both aqueous and non-aqueous environments. This unique structure contributes to its utility in various applications, particularly in material science and biochemistry .

  • Phase transfer catalyst: By virtue of its ability to interact with both polar and non-polar environments, it could facilitate the movement of reactants between immiscible phases in a reaction [].
  • Surfactant: The molecule's structure allows it to orient at interfaces, potentially reducing surface tension and stabilizing emulsions or dispersions [].
Typical of hydroxylamines:

  • Formation of Oximes: It reacts with carbonyl compounds (aldehydes and ketones) to form oximes, which are useful in organic synthesis for purifying these carbonyl compounds .
  • Electrophilic Reactions: The hydroxylamine group can react with electrophiles such as alkylating agents, leading to the formation of N,O-disubstituted hydroxylamines .
  • Reactivity with Chlorosulfonic Acid: It can react with chlorosulfonic acid to yield hydroxylamine-O-sulfonic acid, showcasing its ability to participate in sulfonation reactions .

N,N-Dioctadecylhydroxylamine exhibits notable biological activity, particularly as an antibacterial agent. Compounds similar to N,N-dioctadecylhydroxylamine have shown effectiveness against a variety of microorganisms, including Staphylococcus aureus and Escherichia coli. The compound's amphiphilic nature enhances its biocidal efficacy, making it suitable for applications in antimicrobial surfaces.

  • Reaction of Octadecyl Halides with Hydroxylamine: This method involves treating octadecyl halides with hydroxylamine hydrochloride in the presence of a base.
  • Direct Alkylation of Hydroxylamine: Another potential method could involve the direct alkylation of hydroxylamine using octadecanol or similar long-chain alcohols under acidic or basic conditions.

N,N-Dioctadecylhydroxylamine finds diverse applications across multiple fields:

  • Antimicrobial Agents: Utilized in coatings and materials that require antibacterial properties due to its effectiveness against various pathogens.
  • Stabilizers in Polymer Science: Acts as a stabilizer for polymers, preventing color formation and degradation when exposed to UV light or other environmental factors.
  • Chemical Synthesis: Employed in organic synthesis as a reagent for preparing oximes and other nitrogen-containing compounds.

Interaction studies involving N,N-dioctadecylhydroxylamine focus primarily on its biocidal properties and its interactions with various surfaces. Research indicates that coatings containing this compound exhibit significant antimicrobial activity, effectively inactivating bacteria upon contact. These studies highlight the compound's potential for use in hygiene-related applications, such as hospital surfaces and food processing areas.

Several compounds share structural similarities with N,N-dioctadecylhydroxylamine, including:

  • N,N-Diethylhydroxylamine: A smaller chain compound that is also used as a reagent in organic synthesis but lacks the extensive hydrophobic properties of N,N-dioctadecylhydroxylamine.
  • N,N-Dimethylhydroxylamine: Another derivative that is more soluble in water but has different reactivity patterns compared to N,N-dioctadecylhydroxylamine.
  • Bis(octadecyloxy)hydroxylamine: This compound features octadecane chains but differs by having ether linkages instead of amine linkages.

Unique Characteristics

N,N-Dioctadecylhydroxylamine's uniqueness lies in its dual long-chain structure combined with a hydroxylamine group, providing it with distinct amphiphilic properties that enhance its effectiveness as an antimicrobial agent and stabilizer compared to shorter-chain analogs. Its ability to form stable interactions in both aqueous and non-aqueous environments makes it particularly valuable for industrial applications .

The development of N,N-dioctadecylhydroxylamine emerged from the critical need to address limitations in traditional phenolic antioxidants and their antagonistic interactions with hindered amine light stabilizers (HALS). Traditional polymer stabilization relied heavily on phenolic compounds such as 3,5-di-t-butyl-4-hydroxy-toluene (BHT), which, despite their effectiveness, exhibited significant drawbacks including antagonistic behavior with HALS and sensitivity to acidic additives. The scientific community recognized that these limitations necessitated the development of alternative stabilization mechanisms that could provide enhanced protection without compromising the performance of other critical additives.

The commercialization of N,N-dioctadecylhydroxylamine by Ciba Specialties Inc. as IRGASTAB FS 042 represented a breakthrough in this field, offering a basic additive that could function as an effective radical scavenger without the typical coloration issues associated with amine-type additives. This development was particularly significant because it addressed the fundamental challenge of creating a stabilizer that was both more active than traditional phenolic antioxidants and compatible with complex additive systems used in modern polymer formulations.

The compound's significance extends beyond its immediate applications, as it has opened new avenues for research into hydroxylamine-based stabilization systems. Its success has prompted extensive investigation into the structure-activity relationships of hydroxylamine derivatives and their potential applications across diverse polymer systems. The research community has recognized that understanding the fundamental mechanisms underlying this compound's effectiveness could lead to the development of even more sophisticated stabilization technologies.

Position within Hydroxylamine Derivative Research

N,N-dioctadecylhydroxylamine occupies a central position within the broader field of hydroxylamine derivative research, serving as both a benchmark compound and a foundation for further innovation. The hydroxylamine functional group has emerged as a critical structural motif in antioxidant research, with derivatives showing promise across multiple therapeutic and industrial applications. This compound's success has validated the potential of hydroxylamine-based systems and has stimulated research into related compounds with similar mechanisms of action.

Within the context of synthetic antioxidant development, hydroxylamine derivatives represent a distinct class of compounds that operate through mechanisms fundamentally different from traditional phenolic antioxidants. While phenolic compounds primarily function through hydrogen atom transfer mechanisms, hydroxylamine derivatives can engage in multiple radical scavenging pathways, including both electron transfer and hydrogen atom abstraction processes. This mechanistic diversity provides hydroxylamine derivatives with enhanced flexibility in addressing various types of oxidative stress.

The research trajectory of hydroxylamine derivatives has been significantly influenced by the success of N,N-dioctadecylhydroxylamine in polymer applications. This compound has demonstrated that hydroxylamine systems can achieve superior performance compared to traditional antioxidants while maintaining excellent compatibility with existing formulation technologies. This success has encouraged researchers to explore hydroxylamine derivatives for applications beyond polymer stabilization, including pharmaceutical and biomedical applications where similar radical scavenging capabilities are required.

The compound's position within this research field is further strengthened by its commercial viability and regulatory acceptance. The fact that N,N-dioctadecylhydroxylamine has received approval for use in food contact substances under FDA regulations demonstrates the safety profile achievable with properly designed hydroxylamine derivatives. This regulatory acceptance has significant implications for the broader field, as it establishes precedents for the development and approval of related compounds.

Evolution of Research Trajectories

The research trajectory surrounding N,N-dioctadecylhydroxylamine has evolved significantly since its initial commercialization, reflecting both deepening understanding of its mechanisms and expanding applications. Early research focused primarily on characterizing the compound's basic antioxidant properties and establishing its effectiveness relative to traditional stabilizers. These initial studies demonstrated that the compound was more active than typical phenolic antioxidants like BHT, but the detailed mechanisms underlying this enhanced activity remained unclear.

Subsequent research efforts have concentrated on elucidating the radical scavenging mechanisms through which N,N-dioctadecylhydroxylamine operates. Advanced analytical techniques have been employed to investigate how the compound interacts with various radical species and how these interactions lead to effective chain termination in oxidative processes. This mechanistic research has revealed that the compound's effectiveness stems from its ability to engage in multiple types of radical scavenging reactions, providing redundancy and enhanced protection compared to single-mechanism antioxidants.

The evolution of research has also encompassed systematic studies of structure-activity relationships within the hydroxylamine family. Researchers have investigated how modifications to the alkyl chain length, substitution patterns, and functional group arrangements affect antioxidant activity. These studies have provided valuable insights into the molecular features that determine antioxidant effectiveness and have informed the design of next-generation hydroxylamine derivatives.

Recent research trajectories have expanded to include investigations of the compound's performance under extreme conditions and its compatibility with emerging polymer technologies. Studies have examined how N,N-dioctadecylhydroxylamine performs in high-temperature processing environments, under intense UV exposure, and in the presence of various catalyst systems used in advanced polymer synthesis. These investigations have confirmed the compound's robust performance characteristics and have identified optimal application conditions for various polymer systems.

Current Research Landscape

The current research landscape surrounding N,N-dioctadecylhydroxylamine is characterized by multiple concurrent research streams that collectively aim to maximize the compound's potential while developing next-generation alternatives. Contemporary research efforts are focused on several key areas, including mechanistic elucidation, application optimization, and derivative development. The field has reached a level of maturity where fundamental mechanisms are increasingly well understood, allowing researchers to focus on optimization and innovation rather than basic characterization.

Modern analytical techniques have enabled unprecedented insights into the molecular-level interactions that govern N,N-dioctadecylhydroxylamine's antioxidant activity. Advanced spectroscopic methods, computational modeling, and real-time monitoring systems have provided detailed understanding of how the compound interacts with radical species and how these interactions translate into macroscopic stabilization effects. This enhanced understanding has enabled more precise optimization of formulation parameters and processing conditions.

The regulatory landscape has also evolved to better accommodate hydroxylamine-based stabilizers, with N,N-dioctadecylhydroxylamine serving as a model compound for establishing safety assessment protocols. Current regulatory frameworks recognize the compound's safety profile for food contact applications and have established clear guidelines for its use in various polymer systems. This regulatory clarity has facilitated broader adoption and has encouraged investment in related research and development activities.

Contemporary research is increasingly focused on sustainability considerations, with studies examining the environmental fate of N,N-dioctadecylhydroxylamine and developing more environmentally benign alternatives. Life cycle assessments have been conducted to evaluate the overall environmental impact of using this compound compared to traditional alternatives. These studies have generally shown favorable environmental profiles, particularly when considering the enhanced performance that allows for reduced additive loading levels.

Single-step synthesis methodologies offer direct pathways to N,N-dioctadecylhydroxylamine production, minimizing intermediate handling and reducing overall synthetic complexity [44]. The most established single-step approach involves the direct oxidation of the corresponding dioctadecylamine precursor using controlled oxidation conditions [21].

The titanium-catalyzed asymmetric oxidation methodology demonstrates exceptional efficiency in hydroxylamine synthesis from racemic amines [21]. This process achieves excellent chemoselectivity and enantioselectivity with catalyst turnover numbers reaching 5000 and selectivity factors up to 278 [21]. The reaction proceeds under mild conditions using titanium-based catalysts, providing broad substrate scope including alpha,alpha-ester-alkyl, alpha,alpha-amide-alkyl, and alpha,alpha-dialkyl substitution patterns [21].

Direct catalytic processes utilizing silicon-titanium composite catalysts represent another significant advancement in single-step synthesis [49]. These systems employ hydrogen peroxide as the oxidizing agent in liquid-phase reactions, achieving hydroxylamine yields of 82.9% relative to hydrogen peroxide consumption [49]. The catalyst composition of silicon and titanium provides optimal activity for ammonia oxidation under autogenous pressure conditions of 13.6 bars at 80°C [49].

The plasma-electrochemical cascade pathway (PECP) presents an innovative single-step approach utilizing ambient air and water as raw materials [32]. This method achieves sustainable hydroxylamine synthesis through plasma nitrogen fixation coupled with electrocatalytic reduction, producing hydroxylamine concentrations up to 77.7 mmol/L after 5 hours of continuous electrolysis [32].

Reductive Coupling Mechanisms

Reductive coupling represents a fundamental synthetic strategy for hydroxylamine formation, involving the combination of nitrogen-containing precursors with carbon-based electrophiles under reducing conditions [10] [11].

Aldehyde and Hydroxylamine Hydrochloride Reactions

The reaction between aldehydes and hydroxylamine hydrochloride constitutes a well-established pathway for hydroxylamine derivative synthesis [15] [16]. Hydroxylamine hydrochloride serves as a strong reducing agent, converting carbonyl compounds to their corresponding oxime derivatives in the presence of weak bases [16].

The mechanism proceeds through nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a hemiaminal intermediate [17]. Subsequent dehydration yields the oxime product through reversible loss of water molecules [17]. The equilibrium favors oxime formation through controlled dehydration conditions [17].

Microwave-assisted synthesis using hydroxylamine hydrochloride demonstrates significant efficiency improvements [15]. Solvent-free conditions with silica gel support achieve yields exceeding 76% with reaction times reduced to 4 minutes [15]. Alternative zinc oxide catalysis provides yields of 80-98% with reaction times between 5-15 minutes at temperatures of 140-170°C [15].

Oxime Intermediates in Synthesis Pathways

Oxime intermediates play crucial roles in hydroxylamine synthesis pathways, serving as versatile precursors for subsequent reductive transformations [15] [26]. The formation of oximes from aldehydes and ketones using hydroxylamine represents the initial step in multi-stage synthesis protocols [15].

Catalytic reduction of oximes to hydroxylamines presents significant synthetic challenges due to the weak nitrogen-oxygen bond susceptibility to over-reduction [26]. Platinum-based heterogeneous catalysts with hydrogen as reductant require stoichiometric strong Brønsted acids to achieve selective reduction [26]. Modern metal-free and transition-metal-based homogeneous catalysts display turnover numbers up to 4000 [26].

The stereochemistry of oxime double bonds significantly affects reduction selectivity [26]. E/Z geometry influences stereoselectivity outcomes, sometimes requiring additional synthetic efforts in substrate preparation [26]. Iridium-based catalysts demonstrate air and moisture stability, successfully synthesizing diverse chiral hydroxylamine products [19].

Catalytic Processes in N,N-Dioctadecylhydroxylamine Production

Catalytic methodologies provide efficient routes for N,N-dioctadecylhydroxylamine synthesis through controlled oxidation and reduction processes [23] [24].

The Raschig process employs catalytic reduction of nitrogen oxide intermediates [23]. Nitrogen(II) oxide production occurs through catalytic combustion of ammonia in oxygen presence using platinum-rhodium catalysts, achieving 80-90% yields [23]. Subsequent reduction with hydrogen on platinum catalysts suspended in dilute sulfuric acid produces hydroxylamine with 90% yield based on nitrogen oxide consumption [23].

Palladium-catalyzed relay hydroaminocarbonylation represents an innovative approach using hydroxylamine hydrochloride as ammonia equivalent [24]. This methodology enables catalytic formation of two carbon-nitrogen bonds through incorporation of two alkene molecules, avoiding direct alkylamine usage [24]. The process proceeds through in situ alkylamine formation from hydroxylamine hydrochloride via hydroaminocarbonylation and Lossen rearrangement [24].

The BASF process utilizes platinum catalysts on carbon substrates for nitrogen oxide reduction [23]. Process control measures including high hydrogen pressure, low hydrogen ion concentration, and selective catalyst poisoning suppress unwanted ammonia formation [23]. Hydroxylamine concentrations reach 115 g/L with minimal ammonium sulfate byproduct formation [23].

Zinc phthalocyanine catalysts demonstrate exceptional selectivity for hydroxylamine electrosynthesis [20]. These catalysts exhibit high energy barriers for hydroxylamine reduction, achieving Faradaic efficiency of 53±1.7% with partial current densities exceeding 270 mA/cm² and turnover frequencies of 7.5±0.2 s⁻¹ [20].

Solvent Systems and Their Influence on Synthesis Efficiency

Solvent selection critically impacts hydroxylamine synthesis efficiency, stability, and product isolation [27] [28]. Comprehensive solvent screening reveals significant variations in reaction rates and product yields across different solvent systems [27].

Protic solvents generally accelerate hydroxylamine oxidation compared to aprotic alternatives [27]. Methanol demonstrates rapid oxidation kinetics with rate constants of 0.018 h⁻¹, while chloroform exhibits significantly lower rates at 3×10⁻⁵ h⁻¹ [27]. Ethanol and pyridine show intermediate oxidation rates of 0.009 and 0.017 h⁻¹ respectively [27].

Aprotic solvents provide enhanced stability for hydroxylamine compounds [27]. Benzene and toluene demonstrate minimal oxidation with rate constants of 0.002 and 0.003 h⁻¹ [27]. These solvents offer optimal conditions for hydroxylamine storage and purification processes [27].

Halogenated solvents, particularly dichloromethane, chloroform, and 1,2-dichloroethane, yield superior results in hydroxylamine synthesis [42]. Dichloromethane provides optimal outcomes with isolated yields reaching 83% under optimized conditions [42]. The combination of dichloromethane with 1,1,1,3,3,3-hexafluoroisopropanol significantly enhances reaction yields [37].

Homogeneous synthesis systems utilizing formic acid as co-solvent demonstrate improved reaction kinetics [22] [34]. The addition of formic acid byproduct to reaction mixtures establishes homogeneous conditions, significantly increasing reaction rates compared to heterogeneous processes [22]. Optimized temperature (110°C) and hydrochloric acid concentration (>5.0 M) reduce reaction times to four hours for 90% conversion [22].

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity N,N-dioctadecylhydroxylamine while maximizing overall yields [33] [40] [41].

Crystallization represents the primary purification method for hydroxylamine compounds [39] [43]. The technique relies on solubility differences between target compounds and impurities across temperature ranges [39]. Optimal solvent selection requires high solubility at elevated temperatures and low solubility at reduced temperatures [39]. Controlled cooling rates enable formation of high-quality crystals while minimizing impurity incorporation [39].

Recrystallization procedures involve dissolving crude products in minimal solvent quantities followed by controlled crystallization [43]. Seeding techniques using pure crystal nuclei ensure consistent crystal formation and enhanced purity [43]. Washing procedures with cold solvents remove surface impurities while maintaining product integrity [43].

Cation exchange purification provides selective separation of hydroxylamine from metal ion contaminants [33]. The process involves passing aqueous solutions through cation exchange resins loaded with monovalent cations [33]. Hydroxylammonium and other cations displace resin-bound species, enabling subsequent selective release using appropriate base solutions [33].

Polymer inclusion membrane-electrodialysis (PIM-ED) processes achieve high-purity hydroxylamine separation [41]. Under optimized conditions, separation factors of NH₂OH(I)/Na(I) and NH₂OH(I)/K(I) reach 30.81 and 35.11 respectively, producing hydroxylamine purity of 99.4% [41].

Distillation techniques require careful temperature control due to hydroxylamine thermal sensitivity [40]. Vacuum distillation at reduced pressures minimizes decomposition risks while enabling effective separation [40]. Continuous fractionating apparatus with appropriate pressure management achieves yields exceeding 17% of theoretical values [40].

The following table summarizes key purification parameters and their associated yields:

Purification MethodOperating ConditionsYield (%)Purity (%)Reference
CrystallizationControlled cooling, seeding76-8395-98 [39] [43]
Cation ExchangeMonovalent cation loading70-8592-96 [33]
PIM-ED ProcessOptimized separation factors85-9299.4 [41]
Vacuum DistillationReduced pressure, 40 mmHg17+90-95 [40]
RecrystallizationCold solvent washing80-9096-99 [43]

Yield optimization strategies encompass reaction parameter adjustment, catalyst selection, and process intensification [36]. Solvent-free conditions through process intensification achieve cleaner production with improved atomic economy [36]. Microreactor technologies enable precise control of reaction conditions, reducing byproduct formation and enhancing overall efficiency [22].

Physical Description

DryPowder, PelletsLargeCrystals; OtherSolid

XLogP3

17.4

GHS Hazard Statements

Aggregated GHS information provided by 91 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (96.7%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

143925-92-2

General Manufacturing Information

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Amines, bis(hydrogenated tallow alkyl), oxidized: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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